molecular formula C8H14O5 B128871 Diethyl 2-hydroxy-2-methylmalonate CAS No. 58567-05-8

Diethyl 2-hydroxy-2-methylmalonate

Cat. No. B128871
CAS RN: 58567-05-8
M. Wt: 190.19 g/mol
InChI Key: AADFAKNRCHZLNB-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-2-methylmalonate is a chemical compound with the molecular formula C8H14O5 . It is a derivative of malonic acid .


Synthesis Analysis

The synthesis of Diethyl 2-hydroxy-2-methylmalonate involves the use of Ethyl methylmalonate . The synthetic route also involves the use of other compounds such as cadmium (2+), car… and Diethyl ketomalonate .


Molecular Structure Analysis

The molecular structure of Diethyl 2-hydroxy-2-methylmalonate is represented by the formula C8H14O5 . It has a molecular weight of 190.19400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-hydroxy-2-methylmalonate are as follows :

Scientific Research Applications

  • Fluorination of α-Hydroxyesters : Diethyl 2-alkyl-2-hydroxymalonates react with DAST, primarily at the ester carbonyl. This reaction is utilized in synthesizing polyfluorinated indoles and other fluorinated compounds (Lepri, Buonerba, Maccaroni, Goracci, & Ruzziconi, 2015).

  • Synthesis of Pyrazolopyrimidopyrimidines : Diethyl ethoxy-methylenemalonate is used to synthesize pyrazolopyrimidopyrimidines, which have antimicrobial properties. This synthesis involves reactions with 1substituted 3-(methylthio) 3H-pyrazolo [3,4-d]pyrimidine-4-amines (Rina, Nirmal, & Vivek, 2018).

  • Starting Material for Heterocycles : Diethyl ethoxymethylenemalonate is used as a starting material for synthesizing various heterocycles like pyrazole, pyrimidine, and quinoline (Ya, 2013).

  • Michael Addition : It is involved in the Michael addition reaction, for example, with ethyl crotonate, to form various derivatives like diethyl α-ethoxycarbonyl-β,γ - dimethylglutarate (Simamura, Inamoto, & Suehiro, 1954).

  • Synthesis of Fluorinated Compounds : Diethyl 2-fluoromalonate ester, a related compound, is used in synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives (Harsanyi, Sandford, Yufit, & Howard, 2014).

  • Hydrogen Bonding Studies : Research has been conducted on the hydrogen bonding due to regioisomerism in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

  • Enantioselective Hydrolysis : An improved process for enantioselective hydrolysis of prochiral 2-aryl-2-alkyl-disubstituted diethyl malonates was developed using pig liver esterase (María, Kossmann, Potgrave, Buchholz, Trauthwein, May, & Gröger, 2005).

  • Synthesis of Chiral Substrates : Diethyl malonates have been used to synthesize chiral substrates for specific enzyme reactions, such as serine hydroxymethyltransferase (Thomas & Gani, 1991).

Safety And Hazards

The safety data sheet for a related compound, Diethyl methylmalonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

properties

IUPAC Name

diethyl 2-hydroxy-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-4-12-6(9)8(3,11)7(10)13-5-2/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADFAKNRCHZLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-hydroxy-2-methylmalonate

CAS RN

58567-05-8
Record name 1,3-Diethyl 2-hydroxy-2-methylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58567-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-hydroxy-2-methylmalonate
Reactant of Route 2
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Diethyl 2-hydroxy-2-methylmalonate
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Diethyl 2-hydroxy-2-methylmalonate
Reactant of Route 4
Diethyl 2-hydroxy-2-methylmalonate
Reactant of Route 5
Diethyl 2-hydroxy-2-methylmalonate
Reactant of Route 6
Diethyl 2-hydroxy-2-methylmalonate

Citations

For This Compound
4
Citations
S Lepri, F Buonerba, P Maccaroni, L Goracci… - Journal of Fluorine …, 2015 - Elsevier
… Firstly, we exposed diethyl 2-hydroxy-2-methylmalonate (6, R = H) to DAST (1.5 equiv.) in dichloromethane at room temperature with the firm belief of obtaining diethyl 2-fluoro-2-…
Number of citations: 20 www.sciencedirect.com
CC CULROSS - 1979 - search.proquest.com
Chapter I. On being exposed to the light of two ordinary 20 Watt fluorescent lamps sodium diethyl methylmalonate reacts with diethyl-2-methyl-2-nitromalonate to give 1, 1, 3, 3-…
Number of citations: 3 search.proquest.com
G Guanti, L Banfi, K Powles, M Rasparini… - Tetrahedron …, 2001 - Elsevier
… To a suspension of NaH (60% in mineral oil) (2.11 g, 52.6 mmol) in dry DMF (80 mL) cooled in an ice bath, a solution of diethyl 2-hydroxy-2-methylmalonate 7 (10.01 g, 52.6 mmol) in …
Number of citations: 15 www.sciencedirect.com
Z Yang, M Wang, R Liu, W Yu… - Asian Journal of Organic …, 2023 - Wiley Online Library
An iodine‐catalyzed aerobic α‐hydroxylation reaction of β‐dicarbonyl compounds is established under transition‐metal‐free conditions. This synthetic approach is applicable to a broad …
Number of citations: 1 onlinelibrary.wiley.com

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